MFCD01917846

Description

The compound MFCD01917846 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, contributing to its distinct electronic and steric properties. Key physicochemical parameters include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system-targeted drug development . Its solubility in aqueous media is 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under ESOL guidelines .

Properties

IUPAC Name |

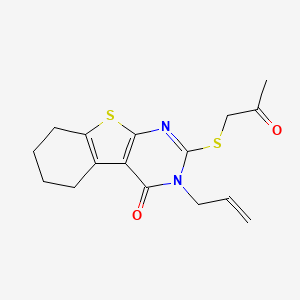

2-(2-oxopropylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-3-8-18-15(20)13-11-6-4-5-7-12(11)22-14(13)17-16(18)21-9-10(2)19/h3H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEPVELHAYMUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01917846 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and concentration of reactants to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD01917846 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often used as intermediates in the synthesis of more complex compounds or as final products in various applications.

Scientific Research Applications

MFCD01917846 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of complex molecules. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of MFCD01917846 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD01917846 with structurally and functionally analogous compounds, focusing on molecular properties, bioavailability, and synthetic accessibility.

Table 1: Physicochemical and Pharmacokinetic Properties

<sup>a</sup> LogP values calculated using different algorithms (XLOGP3, MLOGP, WLOGP).

Key Findings:

Structural Similarity :

- This compound shares a brominated aromatic core with (3-Bromo-5-chlorophenyl)boronic acid, but the latter lacks BBB permeability, likely due to reduced lipophilicity (LogP = 2.10 vs. 2.15) .

- MFCD00003330 (a brominated benzoic acid derivative) exhibits higher solubility (0.69 mg/mL) but comparable BBB permeability, attributed to its smaller molecular weight (201.02 vs. 235.27) .

Bioavailability :

- This compound and MFCD00003330 both show high GI absorption, but MFCD10697534 (a pyridine derivative) has low absorption due to its polar amine group .

Synthetic Accessibility :

- This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling, achieving a yield of ~70% under optimized conditions (75°C, 1.3 hours) .

- In contrast, MFCD10697534 requires multi-step synthesis with HATU-mediated amidation, yielding 69% in method 2 but only 30% in method 1 .

Critical Analysis of Divergent Data

- Solubility Discrepancies : this compound and its boronic acid analogs show lower solubility compared to benzoic acid derivatives (e.g., MFCD00003330), likely due to reduced hydrogen-bonding capacity .

- BBB Permeability : Structural rigidity and halogen substitution enhance BBB penetration in this compound, whereas polar groups (e.g., -NH₂ in MFCD10697534) hinder it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.